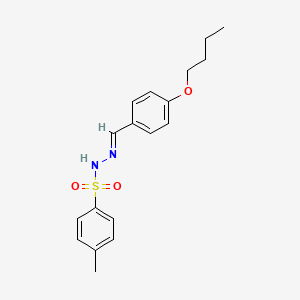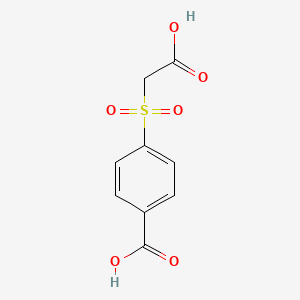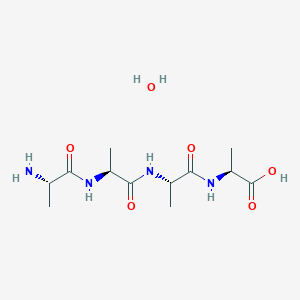![molecular formula C18H22N4O4 B11990410 N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11990410.png)
N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(3,4,5-trimetoxifenil)metilideno]-4,5,6,7-tetrahidro-1H-indazol-3-carbohidrazida es un complejo compuesto orgánico conocido por sus propiedades estructurales únicas y sus potenciales aplicaciones en diversos campos científicos. Este compuesto se caracteriza por la presencia de un grupo trimetoxifenilo y un núcleo de indazol, que contribuyen a su comportamiento químico y reactividad distintivos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N'-[(E)-(3,4,5-trimetoxifenil)metilideno]-4,5,6,7-tetrahidro-1H-indazol-3-carbohidrazida generalmente implica la condensación de 3,4,5-trimetoxibenzaldehído con 4,5,6,7-tetrahidro-1H-indazol-3-carbohidrazida en condiciones ácidas o básicas. La reacción se lleva a cabo a menudo en un disolvente como el etanol o el metanol, y la mezcla se calienta para facilitar la formación del producto deseado .
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para maximizar el rendimiento y la pureza. Además, la producción industrial puede incorporar reactores de flujo continuo y sistemas automatizados para mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
N'-[(E)-(3,4,5-trimetoxifenil)metilideno]-4,5,6,7-tetrahidro-1H-indazol-3-carbohidrazida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado usando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden realizar usando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los grupos funcionales son reemplazados por nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos correspondientes, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
N'-[(E)-(3,4,5-trimetoxifenil)metilideno]-4,5,6,7-tetrahidro-1H-indazol-3-carbohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Se investiga por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un potencial agente terapéutico debido a sus características estructurales únicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N'-[(E)-(3,4,5-trimetoxifenil)metilideno]-4,5,6,7-tetrahidro-1H-indazol-3-carbohidrazida implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y conduciendo a diversos efectos biológicos. Por ejemplo, podría inhibir la actividad de ciertas enzimas involucradas en la proliferación celular, exhibiendo así propiedades anticancerígenas .
Comparación Con Compuestos Similares
Compuestos Similares
- N'-[(E)-(2,3,4-trimetoxifenil)metilideno]-4,5-dihidro-1H-benzo[g]indazol-3-carbohidrazida
- Derivados de amida de ácido (E)-3-(3,4,5-trimetoxifenil)acrílico
Singularidad
N'-[(E)-(3,4,5-trimetoxifenil)metilideno]-4,5,6,7-tetrahidro-1H-indazol-3-carbohidrazida es único debido a su combinación específica de un grupo trimetoxifenilo y un núcleo de indazol. Esta disposición estructural imparte propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación .
Propiedades
Fórmula molecular |
C18H22N4O4 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C18H22N4O4/c1-24-14-8-11(9-15(25-2)17(14)26-3)10-19-22-18(23)16-12-6-4-5-7-13(12)20-21-16/h8-10H,4-7H2,1-3H3,(H,20,21)(H,22,23)/b19-10+ |
Clave InChI |
AMNKATIANUGNSH-VXLYETTFSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=NNC3=C2CCCC3 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=NNC3=C2CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11990354.png)

![2-ethoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11990375.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11990383.png)
![2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde phenylhydrazone](/img/structure/B11990387.png)

![trisodium 5-amino-3-((E)-{4'-[(E)-(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-4-hydroxy-2,7-naphthalenedisulfonate](/img/structure/B11990405.png)

![3-(1-Naphthyl)-N'-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990414.png)
![Methyl 4-{[7-({(2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoyl}oxy)-4-oxo-4H-chromen-3-YL]oxy}benzoate](/img/structure/B11990417.png)

![N'-{(E)-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-4-nitrobenzohydrazide](/img/structure/B11990425.png)
